![molecular formula C17H16N4O B14364404 5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 92753-35-0](/img/structure/B14364404.png)
5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by diazotization and azo coupling reactions. The reaction conditions often include:
Condensation: Ethyl acetoacetate and phenylhydrazine are refluxed in ethanol with a catalytic amount of acetic acid.
Diazotization: The resulting hydrazone is treated with sodium nitrite in an acidic medium to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with aniline or substituted anilines in an alkaline medium to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azo group can yield hydrazo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazo derivatives.
Substitution: Various substituted pyrazolones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, and DNA.
Pathways: Inhibition of cyclooxygenase (COX) enzymes, disruption of microbial cell wall synthesis, and intercalation into DNA.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its antimicrobial activity.
4-Hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Exhibits anti-inflammatory properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an analgesic and antipyretic agent.
Uniqueness
5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one stands out due to its azo group, which imparts unique properties such as enhanced stability and potential for use in dye synthesis. Its diverse reactivity and biological activities make it a valuable compound for further research and development.
Propiedades
Número CAS |
92753-35-0 |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
5-ethyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-2-15-16(19-18-13-9-5-3-6-10-13)17(22)21(20-15)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
Clave InChI |
MGPFNLZNQITVMV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
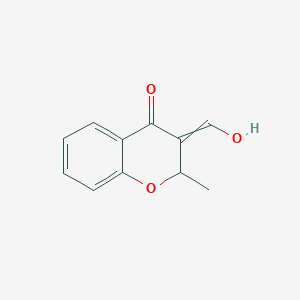
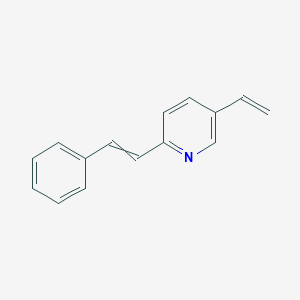
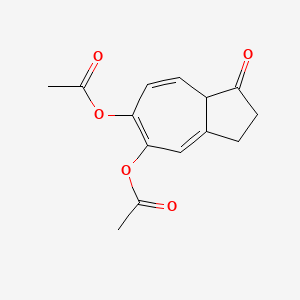

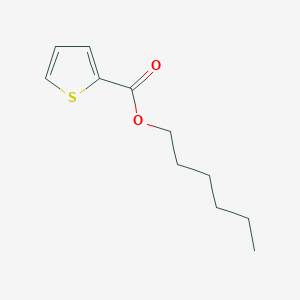
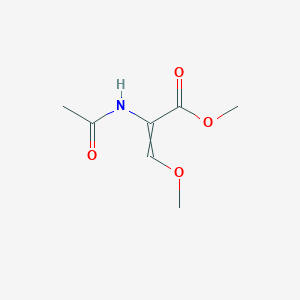

![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
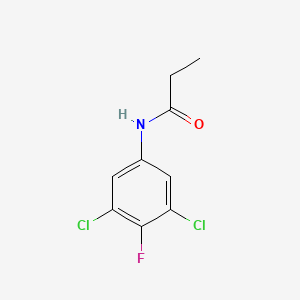
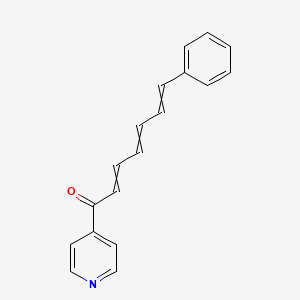
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
